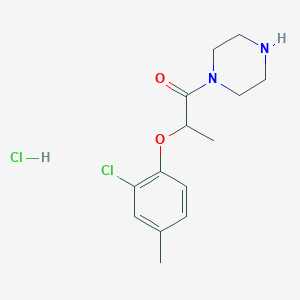

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic secondary amine derivative characterized by a propan-1-one backbone substituted with a piperazine ring and a 2-chloro-4-methylphenoxy group. However, commercial availability of this compound has been discontinued, as indicated by its status in chemical catalogs .

Properties

IUPAC Name |

2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17;/h3-4,9,11,16H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPZSKMIBKLIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 1-(piperazin-1-yl)propan-1-one.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Biological Activity

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, with the molecular formula C16H20ClN2O2 and a molecular weight of 319.23 g/mol, is a synthetic compound notable for its potential biological activities. The compound features a piperazine moiety, which is commonly associated with various pharmacological effects, and a chloro-substituted phenoxy group that enhances its properties for medicinal applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial to its biological activity. The presence of the piperazine ring allows for interactions with various neurotransmitter receptors, potentially influencing neuropharmacological pathways. The hydrochloride form increases solubility in aqueous environments, making it suitable for pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN2O2 |

| Molecular Weight | 319.23 g/mol |

| IUPAC Name | 2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one; hydrochloride |

| Appearance | Powder |

While specific mechanisms of action for this compound are not well-documented, compounds with similar piperazine structures often exhibit a range of biological activities, including:

- Antagonistic or Agonistic Effects : Interaction with neurotransmitter receptors (e.g., serotonin, dopamine) could lead to effects such as mood modulation or psychotropic activity.

- Potential Anti-cancer Activity : Some piperazine derivatives have shown promise in cancer treatment by inhibiting tumor growth through various mechanisms.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

Neuropharmacological Effects

Due to its structural analogies with known neuroactive compounds, this compound may influence neurotransmission and receptor signaling pathways. Research into similar compounds has indicated potential applications in treating psychiatric disorders.

Case Studies and Research Findings

A review of the literature reveals limited direct studies on the biological activity of this compound specifically. However, related compounds have been studied extensively:

Related Compounds

Several structurally similar compounds have demonstrated significant biological activities:

| Compound Name | Activity |

|---|---|

| 1-(piperazin-1-yl)butan-1-one | Antidepressant effects |

| 2-(4-chlorophenoxy)-N,N-dimethylacetamide | Anticancer properties |

| 2-(3-chloro-4-methylphenoxy)-N-methylpropanamide | Antiparasitic effects |

These compounds highlight the potential therapeutic applications of derivatives containing the piperazine moiety .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds with piperazine moieties exhibit significant pharmacological activities, including antidepressant and anxiolytic effects. The presence of the piperazine ring in this compound suggests potential for modulation of serotonin and dopamine receptors, which are critical in treating mood disorders. Studies have shown that derivatives of piperazine can enhance neurochemical signaling pathways associated with anxiety and depression .

Antipsychotic Activity

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further investigation in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that compounds with similar scaffolds can exert antipsychotic effects through dopaminergic pathways, which warrants more extensive clinical trials .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked propan-1-one derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:

1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go)

- Structure: Features a pyrazole ring and an o-tolyl-substituted piperazine (vs. the chlorophenoxy group in the target compound).

- Pharmacology : Demonstrated influence on catecholamine stores in rat and cat tissues, suggesting adrenergic or dopaminergic activity .

- Pyrazole substituents may confer selectivity for specific neurotransmitter transporters.

3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Structure : Incorporates a benzoxazole core with dimethoxyphenyl substituents.

- Synthesis : Prepared via TFA-mediated deprotection and HCl gas treatment, highlighting its acid-sensitive functional groups .

- Applications: Likely explored as an A2A adenosine receptor antagonist due to structural similarities to known antagonists.

- Higher molecular complexity may reduce metabolic stability compared to the target compound.

2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one Hydrochloride

- Structure : Contains a thiazole ring and a methyl-substituted piperazine.

- Physicochemical Properties :

- Increased steric bulk may reduce oral bioavailability compared to simpler analogs.

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Structure: Substituted with a pyrimidine ring, a smaller heterocycle compared to phenoxy groups.

- Synthesis : Prepared via chloroacetyl chloride coupling, a common acylation strategy for piperazine derivatives .

- The ethanone backbone (vs. propanone) shortens the spacer, altering conformational flexibility.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Structural Determinants of Activity: Piperazine-propanone derivatives with aromatic substituents (e.g., chlorophenoxy, pyrimidine) often target CNS receptors due to their ability to penetrate lipid membranes. Heterocyclic additions (thiazole, benzoxazole) improve selectivity but may complicate synthesis .

- Synthetic Challenges :

- Pharmacological Gaps: Limited data on the target compound’s receptor affinity or metabolic profile hinder direct comparisons. Analogs like CIBA 1002-Go highlight the importance of substituent effects on catecholaminergic systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative may react with a halogenated ketone intermediate under reflux in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst, followed by HCl salt formation . Optimization involves adjusting reaction time (e.g., 48 hours at 50°C), stoichiometry (e.g., 5 eq. TFA), and purification methods (e.g., recrystallization from diethyl ether). Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂), aromatic protons (δ ~6.5–7.5 ppm), and the carbonyl group (δ ~170–180 ppm in ¹³C) .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and aromatic C-Cl at ~550–750 cm⁻¹.

- Mass Spectrometry : Report molecular ion [M+H]⁺ and fragmentation patterns consistent with the hydrochloride salt.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Use SHELXL (via the SHELX suite) for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key parameters include R-factor (<5%), thermal displacement factors, and hydrogen bonding networks . For example, demonstrates the use of SHELX in resolving fluorobenzyl-piperazine derivatives.

Q. How should researchers address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts)?

- Methodology :

- Perform ab initio or DFT calculations (e.g., Gaussian, ORCA) to predict NMR shifts.

- Compare experimental vs. computed shifts using RMSD analysis. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects .

- Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What strategies are effective in improving the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Use buffered solutions (pH 1–12) to assess hydrolysis susceptibility. Hydrochloride salts generally exhibit enhanced stability in acidic conditions .

- Lyophilization or storage under inert gas (N₂/Ar) minimizes degradation.

Q. How can researchers design in vitro pharmacological assays to evaluate this compound’s activity against specific targets (e.g., A2A receptors)?

- Methodology :

- Use radioligand binding assays (³H-labeled antagonists) to measure receptor affinity (IC₅₀).

- Functional assays (cAMP accumulation) determine agonist/antagonist profiles. Reference compounds like SCH 58261 (A2A antagonist) serve as controls .

- Include cytotoxicity screening (MTT assay) to rule off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.